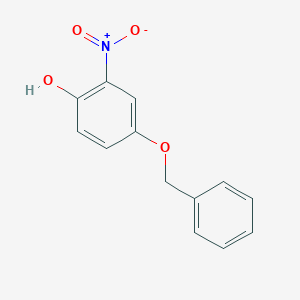

4-(Benzyloxy)-2-nitrophenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-nitro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYYLYCOPKQGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404806 | |

| Record name | 4-(Benzyloxy)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96315-18-3 | |

| Record name | 4-(Benzyloxy)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-2-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Benzyloxy)-2-nitrophenol, a valuable intermediate in organic synthesis. This document details available data on its physicochemical characteristics, provides insights into its synthesis, and explores its applications in the development of fluorescent ion indicators and potential therapeutic agents.

Core Chemical Properties

This compound, with the CAS Number 96315-18-3, is a nitro-substituted phenolic ether. Its core structure consists of a phenol (B47542) ring substituted with a benzyloxy group at the para position and a nitro group at the ortho position relative to the hydroxyl group.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₄ | [1][2] |

| Molecular Weight | 245.23 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Melting Point | 83-85 °C (for isomer 2-(Benzyloxy)-4-nitrophenol) | [4] |

| Boiling Point | 440.5 ± 35.0 °C (Predicted) | [4] |

| Solubility | No specific data available. Expected to be soluble in common organic solvents like ethanol, methanol (B129727), chloroform, ethyl acetate, and acetone.[5] |

Spectroscopic Data

-

¹H NMR: Aromatic protons are expected to appear in the range of δ 6.8–7.5 ppm. The benzylic protons of the benzyloxy group would likely appear as a singlet around δ 5.0 ppm. The phenolic proton signal is typically broad and its chemical shift is dependent on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the benzene (B151609) rings are expected in the aromatic region (δ 110-160 ppm). The benzylic carbon of the benzyloxy group would likely appear around δ 70 ppm.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for the O-H stretching of the phenolic hydroxyl group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and benzylic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), the N-O stretching of the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C-O stretching of the ether linkage (around 1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z 245). Common fragmentation patterns would likely involve the loss of the benzyl (B1604629) group or the nitro group.

Synthesis Protocols

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from a similar synthesis[6])

-

Reaction Setup: A stirred mixture of 2-nitrophenol, a slight molar excess of benzyl chloride, and an equimolar amount of a base such as anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF) is prepared in a round-bottom flask.

-

Reaction: The mixture is heated (e.g., to 90°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ether) and an aqueous base solution (e.g., 1 N sodium hydroxide) to remove any unreacted starting phenol.

-

Purification: The organic layer is washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product can then be purified by recrystallization from a suitable solvent such as methanol to yield the final product.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules with important biological activities.

Fluorescent Ion Indicators

This compound is utilized in the preparation of fluorescent indicators for various ions.[7] The core structure can be chemically modified to create molecules that exhibit changes in their fluorescent properties upon binding to specific ions, making them valuable tools for studying biological processes involving these ions.

Acyl-CoA Cholesterol Acyltransferase (ACAT) Inhibitors

Derivatives of this compound have been investigated as potential inhibitors of Acyl-CoA cholesterol acyltransferase (ACAT).[2] ACAT is an enzyme involved in the esterification of cholesterol, and its inhibition is a target for the development of drugs to treat hypercholesterolemia and atherosclerosis. The synthesis of novel anilide compounds from this compound has been explored for this purpose.

The general logical relationship for its application as a synthetic intermediate is shown below:

Caption: Role as a synthetic intermediate.

Biological Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating this compound in specific biological signaling pathways. Its primary role, as documented, is that of a synthetic intermediate. However, its derivatives, particularly those designed as enzyme inhibitors, would be expected to interact with and modulate specific cellular signaling cascades. For instance, ACAT inhibitors derived from this compound would impact cholesterol metabolism pathways. Further research is required to elucidate any direct biological activity of this compound itself.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The compound should be used in a well-ventilated area or a fume hood.

References

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. 2-(Benzyloxy)-4-nitrophenol | 50352-33-5 | Benchchem [benchchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-(Benzyloxy)-2-nitrophenol (CAS: 96315-18-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-nitrophenol, a key synthetic intermediate in the development of pharmaceuticals and fluorescent indicators. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis and purification, and explores its significant applications, including its role in the creation of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors and fluorescent ion indicators.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the chemical formula C₁₃H₁₁NO₄.[1] Its structure features a phenol (B47542) ring substituted with a benzyloxy group at the 4-position and a nitro group at the 2-position. This arrangement of functional groups makes it a valuable building block in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 96315-18-3 | [2] |

| Molecular Formula | C₁₃H₁₁NO₄ | [3] |

| Molecular Weight | 245.23 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | N/A |

| Melting Point | Not explicitly reported; the precursor 4-(Benzyloxy)phenol melts at 119-120 °C. The melting point of this compound is likely to be in a similar range, though potentially lower due to the introduction of the nitro group. | [4] |

| Boiling Point | Not reported; likely to decompose at high temperatures. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), ethyl acetate (B1210297), and acetone. Solubility in water is expected to be low. | N/A |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenol and benzyl (B1604629) rings, as well as a singlet for the benzylic methylene (B1212753) protons (-CH₂-). The protons on the nitrophenol ring will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and benzyloxy groups, leading to distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the C-O stretches of the ether and phenol, and the asymmetric and symmetric stretches of the nitro group (typically around 1500-1540 cm⁻¹ and 1320-1360 cm⁻¹, respectively).[5]

Experimental Protocols

Synthesis of this compound via Nitration of 4-Benzyloxyphenol

This procedure describes the selective nitration of 4-benzyloxyphenol at the position ortho to the hydroxyl group. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the benzyloxy group, the nitration is directed to the ortho positions.

Materials:

-

4-Benzyloxyphenol

-

Nitric acid (70%)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-benzyloxyphenol (1 equivalent) in glacial acetic acid at room temperature.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution of 4-benzyloxyphenol over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude product, which may contain some unreacted starting material and other isomers, can be purified by silica gel column chromatography.

Procedure:

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor by TLC to identify the fractions containing the desired product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activity.

Intermediate for Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a key role in cholesterol metabolism by catalyzing the esterification of cholesterol.[6] Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[6] this compound is used in the preparation of novel anilide compounds that act as ACAT inhibitors.[6]

The synthesis of these inhibitors typically involves the reduction of the nitro group of this compound to an amine, followed by acylation to form the final anilide product.

ACAT Signaling Pathway in Cholesterol Metabolism

The diagram below illustrates the central role of ACAT in cellular cholesterol homeostasis. Excess free cholesterol is converted to cholesteryl esters by ACAT, which can then be stored in lipid droplets or incorporated into lipoproteins for transport.

Caption: Role of ACAT in cellular cholesterol esterification.

Precursor for Fluorescent Ion Indicators

This compound is also a valuable synthetic building block for the creation of fluorescent ion indicators.[3] These indicators are molecules that exhibit a change in their fluorescent properties upon binding to specific ions, such as calcium (Ca²⁺). This property allows researchers to visualize and quantify ion concentrations within cells and tissues, providing insights into various physiological processes.

The synthesis of such indicators often involves modifying the phenolic hydroxyl group and the nitro group of this compound to incorporate a chelating moiety that can selectively bind to the target ion. The benzyloxy group can serve as a protecting group during these synthetic steps and can be removed at a later stage if a free phenol is required in the final indicator structure.

General Workflow for Synthesis and Application of Fluorescent Ion Indicators

The following diagram outlines the general workflow from the synthesis of a fluorescent indicator using a precursor like this compound to its application in cellular imaging.

Caption: From precursor to cellular imaging.

Safety Information

As with all nitrophenol compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the fields of medicinal chemistry and biological research. Its utility as a precursor for the synthesis of ACAT inhibitors and fluorescent ion indicators underscores its value to researchers and drug development professionals. This technical guide provides a foundational understanding of its properties, synthesis, and key applications to support further research and development efforts.

References

The Versatile Role of 4-(Benzyloxy)-2-nitrophenol: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 11, 2025 – 4-(Benzyloxy)-2-nitrophenol, a key organic intermediate, is gaining significant attention within the scientific community for its versatile applications in the synthesis of high-value molecules, particularly in the fields of pharmacology and bio-imaging. This technical guide provides an in-depth overview of its primary uses, complete with experimental protocols, quantitative data, and visual diagrams to support researchers, scientists, and drug development professionals in their work.

Core Applications: A Building Block for Innovation

This compound primarily serves as a crucial building block in multi-step organic synthesis. Its unique structure, featuring a protected phenol, a nitro group, and a benzyl (B1604629) ether, allows for a variety of chemical transformations, making it an ideal precursor for two main classes of compounds: Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors and fluorescent ion indicators.

Synthesis of Novel Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a critical role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. The inhibition of ACAT is a promising therapeutic strategy for managing hypercholesterolemia and has shown potential in cancer treatment by disrupting cholesterol metabolism in tumor cells. This compound is a key starting material for the synthesis of novel anilide compounds that act as potent ACAT inhibitors.[1]

The general synthetic approach involves the reduction of the nitro group to an amine, followed by acylation to introduce the desired anilide functionality. The benzyloxy group can be retained or removed in the final steps, depending on the structure-activity relationship requirements.

The inhibition of ACAT leads to a decrease in the intracellular pool of cholesteryl esters and an increase in free cholesterol. This accumulation of free cholesterol in the endoplasmic reticulum membrane triggers a cascade of downstream effects, including the suppression of the sterol regulatory element-binding protein (SREBP) pathway, which in turn downregulates the expression of the LDL receptor and reduces cellular cholesterol uptake.[2] In cancer cells, this disruption of cholesterol homeostasis can lead to cell cycle arrest and apoptosis.[3]

Precursor for Fluorescent Ion Indicators

The ability to visualize and quantify intracellular ion concentrations is crucial for understanding a wide range of cellular processes. Fluorescent ion indicators are molecules that exhibit a change in their fluorescent properties upon binding to specific ions. This compound serves as a valuable synthetic intermediate in the creation of these sophisticated molecular tools.[4]

The synthesis of fluorescent ion indicators from this precursor typically involves the reduction of the nitro group to an amine, which is then incorporated into a larger fluorophore structure containing a chelating moiety. The benzyloxy group can act as a protecting group or be part of the final indicator structure, influencing its spectral properties and cell permeability.

Fluorescent ion indicators generally consist of a fluorophore linked to an ion-selective chelator. In the absence of the target ion, the fluorescence of the fluorophore is often quenched. Upon binding of the ion to the chelator, a conformational change occurs, which disrupts the quenching mechanism and leads to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of changes in ion concentration.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Benzyloxy)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of 4-(Benzyloxy)-2-nitrophenol. The information presented herein is intended to support research and development activities involving this compound.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol .[1] Its unique structure, featuring a benzyloxy group and a nitro group on a phenol (B47542) backbone, makes it a valuable intermediate in the synthesis of more complex molecules, including fluorescent ion indicators.[2]

| Property | Value | Reference |

| CAS Number | 96315-18-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO₄ | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Common Synonyms | 2-Nitro-4-(phenylmethoxy)phenol |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by nitration. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-(Benzyloxy)phenol (Intermediate)

This procedure is adapted from established methods for Williamson ether synthesis.[3][4][5]

Materials:

-

Hydroquinone (B1673460) monobenzyl ether (4-Benzyloxyphenol)

-

Benzyl (B1604629) chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

1 N Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine hydroquinone monobenzyl ether (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.0 eq) in dimethylformamide.

-

Stir the mixture at 90°C for 3 hours.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and wash with 1 N NaOH (3x), followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(benzyloxy)phenol.

Experimental Protocol: Nitration of 4-(Benzyloxy)phenol

This procedure is based on general methods for the nitration of activated aromatic rings.

Materials:

-

4-(Benzyloxy)phenol

-

Acetic acid

-

Nitric acid (70%)

Procedure:

-

Dissolve 4-(benzyloxy)phenol in glacial acetic acid in a flask cooled in an ice bath.

-

Slowly add a stoichiometric amount of nitric acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain crude this compound.

-

The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Phenolic -OH |

| ~7.6 | d | 1H | Ar-H |

| ~7.4-7.2 | m | 5H | Ar-H (benzyl) |

| ~7.1 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~5.1 | s | 2H | -OCH₂- |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~148 | C-O-CH₂ |

| ~140 | C-NO₂ |

| ~136 | C (quaternary, benzyl) |

| ~129-127 | C-H (benzyl) |

| ~125 | C-H |

| ~118 | C-H |

| ~116 | C-H |

| ~71 | -OCH₂- |

FT-IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1590, 1490 | Strong | C=C stretch (aromatic) |

| 1520, 1340 | Strong | N-O stretch (nitro group) |

| 1250 | Strong | C-O stretch (ether) |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 245 | [M]⁺ (Molecular ion) |

| 154 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Potential Signaling Pathway Interactions (of a Structurally Related Compound)

Disclaimer: The following information pertains to 4-(Benzyloxy)phenol (Monobenzone) , a structurally related compound, and not this compound. This information is provided for context and to highlight potential areas of investigation for researchers working with similar chemical scaffolds.

Recent studies have shown that 4-(Benzyloxy)phenol exhibits immunomodulatory activity and facilitates the clearance of intracellular mycobacteria in human macrophages. This activity is mediated through two distinct signaling pathways:

-

p53-mediated IL-35 Signaling: 4-(Benzyloxy)phenol induces the expression of p53, which in turn upregulates the production of the anti-inflammatory cytokine IL-35. IL-35 receptor activation leads to the phosphorylation of JAK1 and STAT3, ultimately enhancing phagosome-lysosome fusion.

-

ROS-dependent Intracellular Ca²⁺ Pathway: 4-(Benzyloxy)phenol treatment leads to an increase in reactive oxygen species (ROS) and intracellular calcium levels. This cascade also promotes phagosome-lysosome fusion, contributing to the clearance of mycobacteria.

Signaling Pathway Diagrams

Caption: p53-mediated IL-35 signaling by 4-(Benzyloxy)phenol.

Caption: ROS-dependent Ca2+ signaling by 4-(Benzyloxy)phenol.

References

- 1. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. francis-press.com [francis-press.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Synthesis of Nitrophenol Derivatives from Phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nitrophenol derivatives from phenol (B47542). It covers the core principles of phenol nitration, detailed experimental protocols for the synthesis of mono-, di-, and tri-nitrophenols, and discusses the relevant biological signaling pathways, particularly for 2,4-dinitrophenol (B41442).

Introduction

Phenol and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of valuable compounds. The nitration of phenol is a classic example of electrophilic aromatic substitution, a reaction of significant industrial and academic importance. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which makes the benzene (B151609) ring highly susceptible to electrophilic attack.[1] This high reactivity allows for nitration under relatively mild conditions compared to benzene.[1]

The degree of nitration and the resulting isomer distribution are highly dependent on the reaction conditions, particularly the concentration of nitric acid and the reaction temperature. By carefully controlling these parameters, it is possible to selectively synthesize ortho-nitrophenol, para-nitrophenol, 2,4-dinitrophenol, or 2,4,6-trinitrophenol (picric acid). These nitrophenol derivatives are crucial intermediates in the production of dyes, pigments, pesticides, and pharmaceuticals.[2][3] For instance, p-nitrophenol is a precursor to the widely used analgesic, paracetamol.[4]

This guide will detail the synthetic methodologies, present quantitative data for process optimization, and explore the mechanism of action of these compounds in biological systems.

Synthesis of Mononitrophenols

The reaction of phenol with dilute nitric acid at low temperatures yields a mixture of ortho-nitrophenol and para-nitrophenol.[5] The ortho-isomer is generally the major product due to the stabilization of the transition state through intramolecular hydrogen bonding.[6]

Reaction Conditions and Yields

The table below summarizes typical reaction conditions and yields for the mononitration of phenol.

| Phenol (g) | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | o:p Ratio | Reference |

| 1.88 | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | Dichloromethane | Room Temp | 0.5 | 62 | 1.4:1 | [7] |

| 94.1 | Dilute HNO₃ | Water | <20 | - | ~80-90 | ~2:1 | [8] |

| 4.7 | HNO₃ (65%) | Glacial Acetic Acid | 60 | - | 47 | ~3:1 | [9] |

Experimental Protocol: Synthesis of o- and p-Nitrophenol

Materials:

-

Phenol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Apparatus for steam distillation

-

Separating funnel

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

In a flask, dissolve phenol in a minimal amount of water.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture to the phenol solution, maintaining the temperature below 20°C with constant stirring.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.

-

The oily product, a mixture of o- and p-nitrophenol, is then separated from the aqueous layer.

-

The isomers are separated by steam distillation. o-Nitrophenol is steam volatile due to intramolecular hydrogen bonding and will distill over with the steam.[4][10][11] p-Nitrophenol, which exhibits intermolecular hydrogen bonding, is less volatile and will remain in the distillation flask.[4][10][11]

-

The collected o-nitrophenol can be purified by recrystallization from a suitable solvent like ethanol-water.

-

The p-nitrophenol remaining in the flask can be isolated by filtration and purified by recrystallization.

Synthesis of 2,4-Dinitrophenol

Further nitration of phenol or mononitrophenols with a stronger nitrating agent (a mixture of concentrated nitric and sulfuric acids) at a higher temperature leads to the formation of 2,4-dinitrophenol.[12]

Reaction Conditions and Yields

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Conc. H₂SO₄, then Conc. HNO₃ | 90 | 0.67 | High | [12] |

| Phenol | Conc. HNO₃ in aqueous-alcoholic medium | Boiling | 1-2 | 80 | [13] |

Experimental Protocol: Synthesis of 2,4-Dinitrophenol from Phenol

Materials:

-

Phenol

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Standard laboratory glassware

Procedure:

-

Place phenol in a flask and add concentrated sulfuric acid. Heat the mixture on a water bath to about 100°C for approximately 30 minutes to form phenolsulfonic acid. This initial sulfonation helps to control the highly exothermic nitration reaction.[14]

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add concentrated nitric acid to the cooled solution. A vigorous reaction with the evolution of red-brown fumes of nitrogen oxides will occur.

-

After the initial vigorous reaction subsides, heat the mixture on a water bath for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the 2,4-dinitrophenol.

-

Filter the yellow crystalline product, wash it with cold water to remove any remaining acid, and dry.

-

The crude 2,4-dinitrophenol can be purified by recrystallization from water or an ethanol-water mixture.

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

The exhaustive nitration of phenol with a mixture of concentrated nitric and sulfuric acids under forcing conditions yields 2,4,6-trinitrophenol, commonly known as picric acid.[2][15] Due to the highly activated nature of the phenol ring, direct nitration can be violent and lead to oxidation and charring.[14] Therefore, a two-step process involving initial sulfonation is often employed to moderate the reaction.[14]

Reaction Conditions and Yields

| Phenol (g) | Sulfuric Acid (conc.) (ml) | Nitric Acid (conc.) (ml) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4 | 5 | 15 | 100 (sulfonation), then boiling water bath | 0.5 (sulfonation), 1-2 (nitration) | 50.62 | [16] |

| 0.941 | 0.980 g | 47 | 100 (sulfonation) | 0.5 (sulfonation) | - | [17] |

Experimental Protocol: Synthesis of Picric Acid from Phenol

Materials:

-

Phenol

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Standard laboratory glassware

Procedure:

-

In a flask, carefully add 4 g of phenol to 5 ml of concentrated sulfuric acid.[2][15]

-

Heat the mixture in a boiling water bath for about 30 minutes to ensure the formation of phenol-2,4-disulfonic acid.[2][14][15]

-

Cool the flask thoroughly in an ice-water bath.

-

In a fume hood, cautiously add 15 ml of concentrated nitric acid to the cooled mixture. A vigorous reaction will occur with the evolution of reddish-brown fumes.[15]

-

Once the initial reaction subsides, heat the flask on a boiling water bath for 1-2 hours, with occasional shaking.[2][15] An oily layer will initially form, which will later solidify into a crystalline mass.[15]

-

Cool the reaction mixture and then add 100 ml of cold water to precipitate the picric acid.

-

Filter the yellow crystals, wash thoroughly with cold water to remove excess acid, and then dry the product.[2]

-

Recrystallization from an ethanol-water mixture can be performed for further purification.[17]

Biological Signaling Pathways

Certain nitrophenol derivatives exhibit significant biological activity. 2,4-Dinitrophenol, in particular, is a well-known mitochondrial uncoupler.

Mechanism of Action of 2,4-Dinitrophenol

2,4-Dinitrophenol acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane.[18][19] This action dissipates the proton gradient that is essential for the production of ATP by ATP synthase.[18] Instead of being used to generate ATP, the energy from the electron transport chain is released as heat.[18] This uncoupling of oxidative phosphorylation leads to an increase in the basal metabolic rate.[1]

The diagram below illustrates the mechanism of mitochondrial uncoupling by 2,4-dinitrophenol.

Caption: Mechanism of 2,4-Dinitrophenol as a Mitochondrial Uncoupler.

Experimental Workflows

The synthesis of nitrophenol derivatives from phenol follows a general workflow, which is depicted in the diagram below.

Caption: General workflow for the synthesis of nitrophenol derivatives.

Conclusion

The synthesis of nitrophenol derivatives from phenol is a versatile and well-established area of organic chemistry. By carefully controlling reaction parameters, a range of valuable products can be obtained with good yields. The methodologies presented in this guide provide a solid foundation for researchers and professionals in the field. Furthermore, the unique biological activity of compounds like 2,4-dinitrophenol continues to be an area of active research, highlighting the ongoing importance of these fundamental chemical transformations. The provided protocols and data serve as a valuable resource for the synthesis and study of these important chemical intermediates.

References

- 1. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medpharma12.com [medpharma12.com]

- 3. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shaalaa.com [shaalaa.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. corning.com [corning.com]

- 10. p-Nitrophenol The ortho and para isomers can be separated by steam distil.. [askfilo.com]

- 11. Separation of onitrophenol from the mixture of o and class 12 chemistry CBSE [vedantu.com]

- 12. CN103787889A - Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration - Google Patents [patents.google.com]

- 13. Synthesis of 2,4-dinitrophenol | Semantic Scholar [semanticscholar.org]

- 14. organic chemistry - Preparation of picric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. Picric acid from Phenol Synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 18. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-(Benzyloxy)-2-nitrophenol in Organic Solvents

Introduction

4-(Benzyloxy)-2-nitrophenol is a valuable synthetic intermediate used in the preparation of various chemical compounds, including fluorescent ion indicators.[1] Understanding its solubility in different organic solvents is critical for its practical application in synthesis, purification, crystallization, and formulation development. The solubility of an active pharmaceutical ingredient (API) or intermediate dictates solvent selection for reactions, influences yield and purity during workup, and is a key parameter in developing stable formulations.

This technical guide provides an overview of the solubility characteristics of substituted phenols and outlines a detailed experimental protocol for determining the solubility of compounds like this compound. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a framework for its determination and provides illustrative data from a closely related compound.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The compound is commercially available as a synthetic building block, but its physicochemical properties, such as solubility, are not widely reported.[1][2]

However, the solubility of structurally related compounds can provide valuable insights. 4-(Benzyloxy)phenol, which lacks the nitro group, is reported to be very soluble in ethanol, benzene, and diethyl ether, and soluble in acetone.[3]

To provide a practical reference for researchers, the following table summarizes the quantitative solubility of 4-nitrophenol (B140041) , a simpler analogue that shares the nitrophenol core. This data illustrates the typical range of solubilities for this class of compounds in various organic solvents.

Table 1: Illustrative Solubility of 4-Nitrophenol in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) | Reference |

|---|---|---|---|

| Acetone | 14 | 205.08 | [4] |

| Methanol | 14 | 240.45 | [4] |

| Ethanol (abs.) | 14 | 150.92 | [4] |

| Ethanol (abs.) | 25 | 189.5 | [4] |

| Ethanol (96%) | 14 | 160.9 | [4] |

| Diethyl Ether | 34 | 130.35 | [4] |

| Ethyl Acetate | 14 | 126.26 | [4] |

| Pyridine | 14 | 71.2 | [4] |

| Chloroform | 14 | 2.99 | [4] |

| Benzene | 14 | 1.28 | [4] |

| Toluene | 14 | 1.13 | [4] |

| Carbon Tetrachloride | 14 | 0.05 | [4] |

Disclaimer: This data is for the related compound 4-nitrophenol and should be used as a directional guide only. Actual solubility of this compound must be determined experimentally.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining equilibrium solubility is the Shake-Flask Method .[6][7][8] This protocol is designed to provide a robust and reproducible measurement of a compound's solubility in a given solvent at a specific temperature.

3.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials or flasks with tight-sealing caps (B75204) (e.g., screw-cap vials)

-

Temperature-controlled orbital shaker or water bath

-

Ultrasonic bath (optional, for aiding initial dispersion)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2 Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed. A visual excess of solid should remain at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[8] The time required may vary and should be established by sampling at different time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Filtration should be performed quickly to minimize any temperature change that could cause precipitation.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a standard curve prepared from known concentrations of the compound.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the precision of the results.[9]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol described above.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. 4-(Benzyloxy)phenol, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-nitrophenol [chemister.ru]

- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. scielo.br [scielo.br]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. who.int [who.int]

An In-depth Technical Guide to the Discovery and History of Benzyloxy-Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of benzyloxy-substituted phenols. This class of compounds, characterized by a benzyl (B1604629) group attached to a phenolic oxygen, has a rich history rooted in the foundational principles of organic chemistry. From their early synthesis via the Williamson ether synthesis to their modern applications, particularly in dermatology, benzyloxy-substituted phenols are of significant interest. This guide details key historical discoveries, provides a thorough examination of synthetic methodologies with comparative data, and elucidates the biological mechanisms of action, with a special focus on the depigmenting agent monobenzone (B1676713). Detailed experimental protocols and visualizations of key pathways are included to serve as a valuable resource for professionals in the field.

Discovery and History

The journey of benzyloxy-substituted phenols is intrinsically linked to the development of ether synthesis in the 19th century.

1.1. The Dawn of Ether Synthesis: Alexander Williamson

In 1850, Alexander Williamson published his seminal work on the formation of ethers, a reaction that would come to be known as the Williamson ether synthesis . This reaction, involving the reaction of an alkoxide with an alkyl halide, provided the first clear understanding of the structure of ethers and laid the groundwork for the synthesis of a vast array of related compounds, including benzyloxy-substituted phenols. Williamson's work was a cornerstone in the development of structural organic chemistry.

1.2. Early Synthesis of a Benzyloxy-Substituted Phenol (B47542): Schiff and Pellizzari (1883)

One of the earliest documented syntheses of a specific benzyloxy-substituted phenol, 4-(benzyloxy)phenol, also known as monobenzone, is attributed to Schiff and Pellizzari in 1883, as published in Justus Liebig's Annalen der Chemie.[1] Their work demonstrated the practical application of ether synthesis principles to phenolic compounds. While the original publication does not provide the detailed experimental procedures common in modern literature, it marks a significant milestone in the history of this class of compounds.

1.3. Further Developments: Rearrangement Reactions

In the late 19th century, chemists such as Hartmann and Gattermann explored the rearrangement of benzyl aryl ethers, which provided an alternative route to C-benzylated phenols. These acid-catalyzed reactions, where a benzyl group migrates from the phenolic oxygen to the aromatic ring, offered further insights into the reactivity of these molecules.

Synthetic Methodologies

The Williamson ether synthesis remains the most common and versatile method for the preparation of benzyloxy-substituted phenols. Other methods, such as the Ullmann condensation, have also been employed.

2.1. Williamson Ether Synthesis

This SN2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks a benzyl halide (e.g., benzyl chloride or benzyl bromide) to form the benzyloxy-substituted phenol.

General Reaction Scheme:

The choice of base, solvent, and reaction temperature are crucial for optimizing the yield and minimizing side reactions, such as C-alkylation.

Experimental Workflow for Williamson Ether Synthesis:

Caption: General workflow for the Williamson ether synthesis of benzyloxy-substituted phenols.

2.1.1. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)phenol (Monobenzone)

-

Reactants:

-

Hydroquinone (B1673460) (1.0 eq)

-

Benzyl chloride (1.05 eq)

-

Potassium carbonate (1.5 eq)

-

Acetone (as solvent)

-

-

Procedure:

-

To a stirred solution of hydroquinone in acetone, add potassium carbonate.

-

Heat the mixture to reflux.

-

Slowly add benzyl chloride to the refluxing mixture.

-

Continue refluxing for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol (B145695)/water to afford pure 4-(benzyloxy)phenol.

-

Protocol 2: Synthesis of 2-(Benzyloxy)phenol

-

Reactants:

-

Catechol (1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Sodium hydroxide (B78521) (1.0 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve catechol in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in ethanol dropwise at room temperature.

-

To the resulting solution, add benzyl bromide dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.

-

Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

-

2.2. Quantitative Data for Williamson Ether Synthesis

| Product | Starting Phenol | Benzylating Agent | Base | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 4-(Benzyloxy)phenol | Hydroquinone | Benzyl chloride | K₂CO₃ | Acetone | 85-95 | 121-123 | [Modern adaptations] |

| 2-(Benzyloxy)phenol | Catechol | Benzyl bromide | NaOH | Ethanol | 70-80 | 63-65 | [General lab procedures] |

| 3-(Benzyloxy)phenol | Resorcinol | Benzyl chloride | K₂CO₃ | DMF | 75-85 | 70-72 | [General lab procedures] |

| 4-Benzyloxy-2-nitrophenol | 2-Nitrophenol | Benzyl chloride | K₂CO₃ | DMF | ~84 | 104-106 |

2.3. Spectroscopic Data of Benzyloxyphenol Isomers

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| 2-(Benzyloxy)phenol | 7.45-7.30 (m, 5H), 6.95-6.80 (m, 4H), 5.10 (s, 2H), 4.90 (s, 1H) | 157.0, 146.5, 137.0, 128.6, 128.0, 127.3, 121.5, 120.0, 114.8, 112.0, 70.5 | 3400 (O-H), 3030, 1590, 1500, 1250 |

| 3-(Benzyloxy)phenol | 7.40-7.25 (m, 5H), 7.15 (t, 1H), 6.60-6.50 (m, 3H), 5.00 (s, 2H) | 159.8, 156.0, 137.0, 130.0, 128.6, 128.0, 127.5, 108.0, 107.5, 102.0, 70.0 | 3350 (O-H), 3030, 1600, 1480, 1150 |

| 4-(Benzyloxy)phenol | 7.40-7.25 (m, 5H), 6.90 (d, 2H), 6.80 (d, 2H), 5.00 (s, 2H) | 152.5, 152.0, 137.5, 128.5, 128.0, 127.4, 116.0, 115.5, 70.5 | 3380 (O-H), 3030, 1510, 1230 |

Biological Activity and Signaling Pathways

The most well-studied biological activity of a benzyloxy-substituted phenol is the depigmenting effect of 4-(benzyloxy)phenol (monobenzone), which is used in the treatment of extensive vitiligo. Other derivatives have shown potential as antimicrobial and antioxidant agents.

3.1. Monobenzone: A Depigmenting Agent for Vitiligo

Monobenzone is used to depigment the remaining normal skin in patients with extensive vitiligo to achieve a uniform skin tone. Its mechanism of action is multifaceted and involves both direct effects on melanocytes and the induction of an autoimmune response.

3.1.1. Mechanism of Action

-

Tyrosinase Inhibition and Conversion: Monobenzone, being structurally similar to tyrosine, acts as a substrate for tyrosinase, the key enzyme in melanin (B1238610) synthesis. Tyrosinase hydroxylates monobenzone to a reactive ortho-quinone.[2][3]

-

Hapten Formation and Neoantigen Presentation: The generated quinone is highly reactive and covalently binds to cysteine residues in tyrosinase and other melanosomal proteins. This modification creates neoantigens.[2]

-

Oxidative Stress and Cellular Damage: The enzymatic conversion of monobenzone generates reactive oxygen species (ROS), leading to oxidative stress within the melanocyte. This stress can damage melanosomes and other cellular components.[2]

-

Induction of Autoimmune Response: The neoantigens are processed and presented by antigen-presenting cells (APCs), such as dendritic cells, to T-cells. This triggers a specific cytotoxic T-cell response against melanocytes, leading to their destruction not only at the site of application but also at distant sites.[2][4] This systemic response is a hallmark of monobenzone-induced depigmentation.

Signaling Pathway of Monobenzone-Induced Melanocyte Destruction:

Caption: Proposed mechanism of monobenzone-induced melanocyte destruction.

3.2. Other Biological Activities

-

Antimicrobial Activity: Certain nitrobenzyl-oxy-phenol derivatives have demonstrated antibacterial activity. For instance, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol has shown notable activity against Moraxella catarrhalis.[5] Monobenzone itself has been shown to have modest antibacterial activity.[6]

-

Antioxidant Properties: The phenolic hydroxyl group in benzyloxy-substituted phenols can act as a hydrogen donor, conferring antioxidant properties. Studies on benzylic bromophenols have demonstrated their potential as radical scavengers.[7]

Rearrangement Reactions

While the Williamson ether synthesis is the primary method for forming the C-O bond in benzyloxy-substituted phenols, rearrangement reactions offer alternative pathways and are of mechanistic interest.

4.1. Hartmann and Gattermann Rearrangement

This acid-catalyzed rearrangement involves the intramolecular migration of the benzyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho- and para- C-benzylated phenols. The reaction proceeds through a carbocationic intermediate.

4.2. Photo-Fries Rearrangement

The photo-Fries rearrangement is a photochemical reaction where a phenolic ester rearranges to a hydroxyaryl ketone upon exposure to UV light. A similar rearrangement can occur with benzyl phenyl ethers, proceeding through a radical mechanism to yield benzylated phenols.

Conclusion

From their historical roots in the foundational discoveries of ether synthesis to their contemporary role in medicine, benzyloxy-substituted phenols represent a significant class of organic compounds. The Williamson ether synthesis remains a robust and versatile method for their preparation, while the biological activity of monobenzone in vitiligo treatment highlights their therapeutic potential. This guide has provided a comprehensive overview of their history, synthesis, and biological activities, aiming to equip researchers and drug development professionals with the necessary knowledge to further explore and innovate in this field.

References

- 1. EP0748306A1 - Process for making monoacetals of hydroquinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Monobenzone-induced depigmentation: from enzymatic blockade to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mouse model of vitiligo induced by monobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [jstage.jst.go.jp]

- 7. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-(Benzyloxy)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 4-(Benzyloxy)-2-nitrophenol

-

CAS Number: 96315-18-3

-

Molecular Formula: C₁₃H₁₁NO₄

-

Molecular Weight: 245.23 g/mol

-

Structure:

(Simplified 2D representation)

This compound is a derivative of phenol (B47542) containing both a benzyloxy and a nitro group. These functional groups significantly influence its chemical and spectroscopic properties, making it a useful building block in organic synthesis, particularly in the development of fluorescent ion indicators.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Phenolic -OH |

| ~7.8 | d | 1H | Ar-H (ortho to -NO₂) |

| ~7.5 - 7.3 | m | 5H | Phenyl-H of benzyloxy group |

| ~7.2 | dd | 1H | Ar-H (ortho to -OH, meta to -NO₂) |

| ~7.0 | d | 1H | Ar-H (meta to -OH, ortho to benzyloxy) |

| ~5.1 | s | 2H | -O-CH₂-Ph |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~150 | C-OBn |

| ~140 | C-NO₂ |

| ~136 | Quaternary C of benzyl (B1604629) group |

| ~129 | C-H of benzyl group |

| ~128 | C-H of benzyl group |

| ~127 | C-H of benzyl group |

| ~125 | C-H (ortho to -NO₂) |

| ~118 | C-H (ortho to -OH) |

| ~115 | C-H (ortho to benzyloxy) |

| ~71 | -O-CH₂-Ph |

Table 3: Predicted FTIR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad | O-H stretch (phenol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric and symmetric N-O stretch (-NO₂) |

| ~1250 | Strong | Aryl-O stretch (phenol) |

| ~1100 | Strong | Alkyl-O-Aryl stretch (ether) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 245 | [M]⁺ (Molecular ion) |

| 154 | [M - CH₂Ph]⁺ (Loss of benzyl group) |

| 138 | [M - NO₂ - Ph]⁺ |

| 109 | [C₆H₅O₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Table 5: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~270 | High | π → π |

| ~350 | Moderate | n → π |

The UV-Vis spectrum of nitrophenols can be sensitive to the pH of the solution. In basic conditions, the deprotonation of the phenolic hydroxyl group can cause a red shift (bathochromic shift) in the absorption maxima.

Experimental Protocols: A Plausible Synthetic Approach

General Procedure:

-

Dissolution: 4-Hydroxy-2-nitrophenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the more acidic phenolic hydroxyl group. The reaction mixture is typically stirred at room temperature.

-

Benzylation: Benzyl bromide or benzyl chloride is added to the reaction mixture. The alkoxide formed in the previous step acts as a nucleophile, displacing the halide from the benzyl group to form the ether linkage.

-

Reaction Monitoring and Work-up: The reaction is heated and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the proposed synthetic pathway for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrophenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the three isomers of nitrophenol: ortho (o-), meta (m-), and para (p-)-nitrophenol. The distinct characteristics of these isomers, dictated by the position of the nitro group on the phenol (B47542) ring, have significant implications for their application in research, chemical synthesis, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate fundamental concepts.

Physical Properties

The physical properties of nitrophenol isomers are profoundly influenced by the nature of hydrogen bonding. In o-nitrophenol, the proximity of the hydroxyl and nitro groups allows for the formation of a stable intramolecular hydrogen bond. This internal bonding reduces the molecule's interaction with its neighbors. Conversely, m- and p-nitrophenol exhibit intermolecular hydrogen bonding, leading to molecular association in the solid and liquid states. These differences in intermolecular forces are directly reflected in their melting points, boiling points, and solubility.

Data Presentation: Physical Properties of Nitrophenol Isomers

The following table summarizes the key physical properties of the three nitrophenol isomers for easy comparison.

| Property | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |

| Melting Point (°C) | 44-45 | 97 | 113-114 |

| Boiling Point (°C) | 216 | 279 (decomposes) | 279 (decomposes) |

| pKa (at 25°C) | 7.23 | 8.40 | 7.15 |

| Solubility in Water ( g/100 mL at 20°C) | 0.2 | 1.35 | 1.6 |

| Dipole Moment (Debye) | ~3.0 | ~3.9 | ~5.0 |

Diagram: Hydrogen Bonding in Nitrophenol Isomers

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding in Nitrophenol Isomers.

Experimental Protocols: Determination of Physical Properties

Accurate determination of physical properties is crucial for the identification and quality control of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the sample of the nitrophenol isomer is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (0.5-2°C).

Boiling Point Determination

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 5-10 mL) of the liquid nitrophenol isomer into the distilling flask. Note: m- and p-nitrophenol are solids at room temperature and will need to be melted before their boiling points can be determined, though they often decompose at their boiling points under atmospheric pressure.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask so that it measures the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask. Record this temperature.

-

Record the atmospheric pressure, as boiling points are pressure-dependent.

pKa Determination by UV-Vis Spectrophotometry

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH

Procedure:

-

Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., water or a water-ethanol mixture).

-

Prepare a series of buffer solutions with known pH values that span the expected pKa of the nitrophenol isomer.

-

To a set of volumetric flasks, add a precise volume of the nitrophenol stock solution and dilute to the mark with the different buffer solutions. This creates a series of solutions with the same total concentration of the nitrophenol but at different pH values.

-

Measure the UV-Vis absorption spectrum of each solution.

-

Identify the wavelength of maximum absorbance (λmax) for the acidic form (HIn) and the basic form (In-) of the nitrophenol. The formation of the phenolate (B1203915) ion in basic solutions results in a bathochromic (red) shift.

-

Measure the absorbance of each buffered solution at the λmax of the basic form.

-

The pKa can be determined using the Henderson-Hasselbalch equation: pKa = pH + log([HIn]/[In-]) The ratio of the concentrations of the acidic and basic forms can be calculated from the absorbance values.

Solubility Determination

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Water bath (for temperature control)

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Add a known mass of the nitrophenol isomer to a known volume of distilled water in a test tube at a specific temperature (e.g., 20°C).

-

Ensure an excess of the solid is present to create a saturated solution.

-

Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A constant temperature water bath should be used.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid residue.

-

Calculate the solubility in grams per 100 mL of water.

Chemical Properties and Reactivity

The chemical reactivity of nitrophenol isomers is governed by the interplay of the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH).

Acidity

The nitro group is strongly electron-withdrawing, which stabilizes the phenoxide ion formed upon deprotonation, thus increasing the acidity of nitrophenols compared to phenol (pKa ≈ 10).

-

o- and p-Nitrophenol: The nitro group at the ortho and para positions can delocalize the negative charge of the phenoxide ion through resonance (a -M effect), significantly increasing acidity.[1][2] p-Nitrophenol is slightly more acidic than o-nitrophenol.[1] This is because the intramolecular hydrogen bond in o-nitrophenol makes the proton slightly more difficult to remove.[1][2]

-

m-Nitrophenol: The nitro group at the meta position cannot participate in resonance with the phenoxide oxygen. It can only exert an electron-withdrawing inductive effect (-I effect), which is weaker than the resonance effect.[1] Consequently, m-nitrophenol is the least acidic of the three isomers.[1]

Diagram: Factors Affecting Acidity of Nitrophenol Isomers

Caption: Order of acidity of nitrophenol isomers.

Key Chemical Reactions and Experimental Protocols

The nitro group of nitrophenols can be readily reduced to an amino group (-NH₂) to form the corresponding aminophenols, which are valuable industrial intermediates.

Reaction: NO₂-C₆H₄-OH + 3H₂ → NH₂-C₆H₄-OH + 2H₂O

Experimental Protocol (Catalytic Hydrogenation of p-Nitrophenol):

Materials:

-

p-Nitrophenol

-

Catalyst (e.g., 5% Pd/C or Raney Nickel)

-

Solvent (e.g., ethanol (B145695) or water)

-

Hydrogen source (hydrogen gas cylinder or a hydrogen-generating reagent like NaBH₄)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

Procedure:

-

In a suitable reaction vessel, dissolve p-nitrophenol in the chosen solvent.

-

Add the catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas to the desired pressure (if using a pressurized system) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.

-

The reaction is often exothermic; maintain the desired temperature with a cooling bath if necessary.

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude p-aminophenol.

-

The product can be further purified by recrystallization.

The phenol ring in nitrophenols is activated by the -OH group (an ortho-, para-director) and deactivated by the -NO₂ group (a meta-director). The overall outcome of electrophilic substitution depends on the interplay of these two groups.

Example: Nitration of Phenol to form o- and p-Nitrophenols

Reaction: C₆H₅OH + HNO₃ (dilute) → o-NO₂-C₆H₄-OH + p-NO₂-C₆H₄-OH + H₂O

Experimental Protocol:

Materials:

-

Phenol

-

Dilute nitric acid (e.g., 20%)

-

Ice bath

-

Beakers, flasks, and stirring apparatus

Procedure:

-

Place the dilute nitric acid in a flask and cool it in an ice bath to below 10°C.

-

Slowly add phenol to the cold, stirred nitric acid. The addition should be dropwise to control the temperature, as the reaction is exothermic. Maintain the temperature below 20°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

A dark, oily mixture of o- and p-nitrophenol will form.

-

Pour the reaction mixture into a larger volume of cold water to precipitate the products.

-

The isomers can be separated by steam distillation.

Diagram: Workflow for Separation of o- and p-Nitrophenol

Caption: Separation of nitrophenol isomers by steam distillation.

The oxidation of nitrophenols can lead to a variety of products, including quinones and ring-opened species, depending on the oxidizing agent and reaction conditions. These reactions are important in environmental chemistry for the degradation of nitrophenolic pollutants.

Experimental Protocol (General approach for oxidation):

Materials:

-

Nitrophenol isomer

-

Oxidizing agent (e.g., hydrogen peroxide, ozone, Fenton's reagent)

-

Reaction vessel (e.g., a glass reactor, potentially with a UV lamp for photo-oxidation)

-

Analytical instruments for monitoring the reaction (e.g., HPLC, GC-MS)

Procedure:

-

Prepare an aqueous solution of the nitrophenol isomer of a known concentration.

-

Introduce the oxidizing agent to the solution. The concentration of the oxidant and the pH of the solution are critical parameters that need to be controlled.

-

If photochemical oxidation is being studied, irradiate the solution with a UV lamp of a specific wavelength.

-

Maintain a constant temperature throughout the experiment.

-

Withdraw aliquots of the reaction mixture at different time intervals.

-

Analyze the aliquots to determine the concentration of the remaining nitrophenol and to identify and quantify the oxidation products.

-

The reaction kinetics and degradation pathways can be elucidated from this data.

Conclusion

The physical and chemical properties of nitrophenol isomers are a classic example of how the position of a substituent on an aromatic ring can dramatically alter a molecule's behavior. The distinction between intramolecular and intermolecular hydrogen bonding is key to understanding the differences in their physical properties. Their chemical reactivity, particularly their acidity and susceptibility to further substitution or reduction, is a direct consequence of the electronic effects of the hydroxyl and nitro groups. A thorough understanding of these properties, supported by robust experimental methodologies, is essential for the effective utilization of these compounds in scientific research and industrial applications.

References

An In-depth Technical Guide to Fluorescent Probe Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probe precursors, also known as activatable or "smart" probes, are powerful tools in biomedical research and drug development. These molecules are designed to be initially non-fluorescent or "silent" and only exhibit a fluorescent signal upon interaction with a specific biological target or microenvironment. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive and specific detection of various biological analytes and processes in complex biological systems. This guide provides a comprehensive overview of the core principles, design strategies, and applications of fluorescent probe precursors, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts and Design Principles

The design of a fluorescent probe precursor typically involves three key components: a fluorophore, a recognition element, and a linker. The fluorophore is the signaling unit, the recognition element provides specificity for the target analyte, and the linker connects these two components and often plays a crucial role in the activation mechanism. The activation of these probes is generally achieved through several key photophysical mechanisms:

-

Förster Resonance Energy Transfer (FRET): In this mechanism, a donor fluorophore and an acceptor (quencher) are in close proximity. Upon excitation of the donor, the energy is non-radiatively transferred to the acceptor, quenching the donor's fluorescence. Cleavage of the linker by a target enzyme separates the donor and acceptor, restoring the donor's fluorescence.

-

Photoinduced Electron Transfer (PeT): An electron-rich moiety (the recognition element) can quench the fluorescence of a nearby fluorophore through electron transfer. Interaction with the target analyte alters the electron-donating ability of the recognition element, inhibiting PeT and "turning on" the fluorescence.

-

Intramolecular Charge Transfer (ICT): In ICT-based probes, the recognition event induces a change in the electronic distribution within the fluorophore, leading to a significant shift in the emission wavelength or a change in fluorescence intensity.

Types of Fluorescent Probe Precursors

Fluorescent probe precursors can be broadly categorized based on their activation mechanism and target analyte.

-